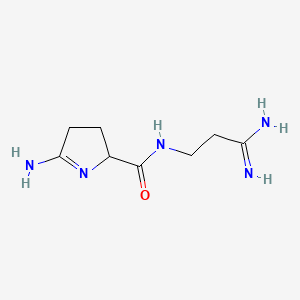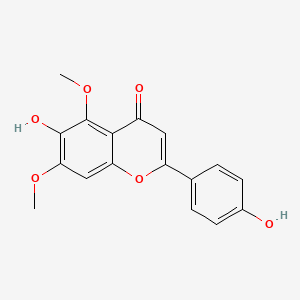
Spermine dialdehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spermine dialdehyde, also known as bpadb or alsa, belongs to the class of organic compounds known as alpha-hydrogen aldehydes. These are aldehydes with the general formula HC(H)(R)C(=O)H, where R is an organyl group. Spermine dialdehyde is considered to be a practically insoluble (in water) and relatively neutral molecule.
Applications De Recherche Scientifique
Graft Treatment and Bone Marrow Transplantation
Spermine dialdehyde (SDA) is used in tissue grafts and organ transplantation, notably in bone marrow transplants. It's been found effective in treating grafts for both allogeneic and autograft transplants (Lau, 1995). Additionally, ex vivo treatment with SDA has shown to prevent lethal graft-versus-host disease (GVHD) in murine models of bone marrow transplantation (Wang et al., 1990).
Immunomodulatory Effects
Research has shown that SDA, as an oxidized form of spermine, exhibits immunosuppressive activities. It acts as a high-affinity substrate for aldehyde dehydrogenase (ADH) and shows selective inhibition on specific cell types, indicating potential therapeutic applications in immunosuppression (Kazmi et al., 1992).
Antiviral Properties
SDA demonstrates notable antiviral activity. Studies have shown that oxidized polyamines like SDA can inactivate various animal viruses, suggesting a potential role in developing antiviral treatments (Kremzner & Harter, 1970).
Role in Cellular Processes
SDA influences various cellular processes, including DNA synthesis and membrane fusion. It has been shown to inhibit lymphocyte DNA-synthetic responses, indicating its role in modulating cellular activities and immune responses (Patt et al., 1982).
Gene Delivery Applications
SDA is also explored in the context of gene delivery. Cationic polysaccharides based on spermine-dextran conjugates, which involve SDA, have been tested as vectors for gene transfection, indicating its utility in genetic engineering and therapy (Azzam et al., 2002).
Inhibition of Nitric Oxide Synthase
SDA has a role in modulating the induction of nitric oxide synthase (NOS), impacting the production of nitric oxide in macrophages, thus affecting immune and inflammatory responses (Szabó et al., 1994).
Interaction with Acidic Phospholipids
SDA, as a derivative of spermine, is involved in interactions with acidic phospholipids, which are relevant to membrane fusion processes. This interaction highlights its potential in studying membrane dynamics and related biological processes (Meers et al., 1986).
Propriétés
Numéro CAS |
2578-88-3 |
|---|---|
Nom du produit |
Spermine dialdehyde |
Formule moléculaire |
C10H20N2O2 |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
3-[4-(3-oxopropylamino)butylamino]propanal |
InChI |
InChI=1S/C10H20N2O2/c13-9-3-7-11-5-1-2-6-12-8-4-10-14/h9-12H,1-8H2 |
Clé InChI |
WPBJCXUUUSDQJO-UHFFFAOYSA-N |
SMILES |
C(CCNCCC=O)CNCCC=O |
SMILES canonique |
C(CCNCCC=O)CNCCC=O |
Autres numéros CAS |
2578-88-3 |
Description physique |
Solid |
Synonymes |
BPADB N,N'-bis(3-propionaldehyde)-1,4-diaminobutane spermine dialdehyde |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



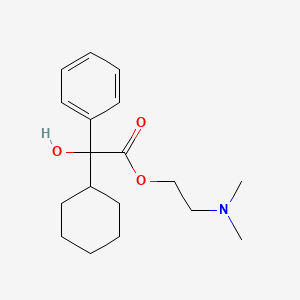

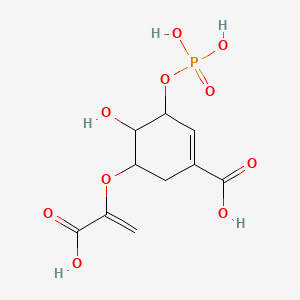
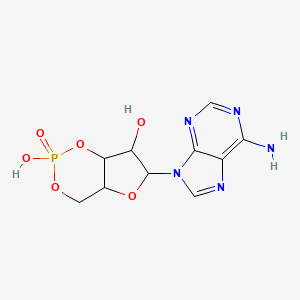
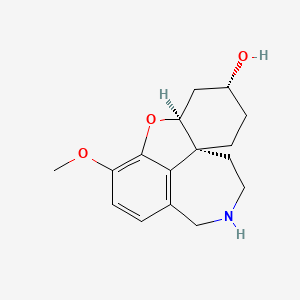
![Phenyl[1-(n-succinylamino)pentyl]phosphonate](/img/structure/B1206995.png)
![6-([5-Quinolylamino]methyl)-2,4-diamino-5-methylpyrido[2,3-D]pyrimidine](/img/structure/B1206996.png)
![7-Nitro-5-indeno[1,2-b]pyridinone](/img/structure/B1206998.png)
![5-[3-[2,6-Dimethyl-4-(2-methyltetrazol-5-yl)phenoxy]propyl]-3-propyl-isoxazole](/img/structure/B1206999.png)
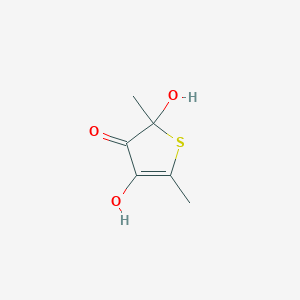
![4-tert-butyl-N-[2-(2-methoxyphenyl)ethyl]-1-cyclohexanamine](/img/structure/B1207003.png)
